2-Chloro-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide
Overview
Description
2-Chloro-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a cyclopropyl group, and a chloroacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Chloroacetamide Formation: The final step involves the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of new amides or thioethers.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of reduced thiazole derivatives.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: Employed as an intermediate in the synthesis of more complex chemical entities and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chloroacetamide moiety may form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-cyclopropyl-N-thiazol-4-ylmethyl-acetamide
- 2-Chloro-N-cyclopropyl-N-thiazol-3-ylmethyl-acetamide
- 2-Chloro-N-cyclopropyl-N-thiazol-2-ylmethyl-acetamide
Uniqueness
2-Chloro-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide is unique due to the specific positioning of the substituents on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1,3-thiazol-5-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-3-9(13)12(7-1-2-7)5-8-4-11-6-14-8/h4,6-7H,1-3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAIVJABUMKGLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CS2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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